molecular formula C32H25NO4 B557560 Fmoc-3-(9-anthryl)-L-alanine CAS No. 268734-27-6

Fmoc-3-(9-anthryl)-L-alanine

Cat. No.: B557560
CAS No.: 268734-27-6
M. Wt: 487.5 g/mol
InChI Key: OGLRHZZGDZRSHK-PMERELPUSA-N
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Description

Fmoc-3-(9-anthryl)-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with an anthryl group. This compound is primarily used in peptide synthesis due to its unique structural properties, which facilitate the incorporation of anthracene moieties into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(9-anthryl)-L-alanine typically involves the following steps:

    Protection of the amino group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the anthryl group: The anthryl group is introduced via a coupling reaction. This can be done by reacting the Fmoc-protected alanine with an anthracene derivative under appropriate conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the anthryl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced, although this is less common. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The anthryl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: :

Properties

IUPAC Name

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRHZZGDZRSHK-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375795
Record name Fmoc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268734-27-6
Record name Fmoc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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